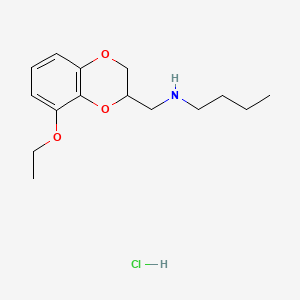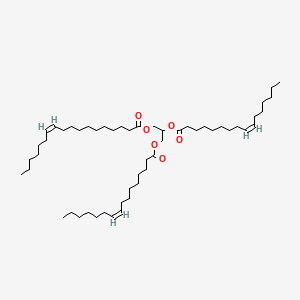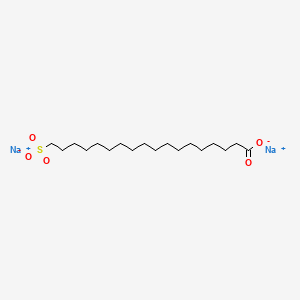![molecular formula C32H45N5O4 B12298851 N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[73002,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups and ring systems
Preparation Methods
The synthesis of N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core indoloquinoline structure, followed by the introduction of the diazatricyclododecan moiety. The final steps involve the addition of the butan-2-yl and hydroxy groups, as well as the formation of the carboxamide linkage. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxy positions, using reagents like alkyl halides or acyl chlorides.
Cyclization: The presence of multiple ring systems allows for potential cyclization reactions under acidic or basic conditions, leading to the formation of new ring structures.
Scientific Research Applications
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for complex molecule synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer, infectious diseases, or neurological disorders.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings, with specific functional characteristics.
Mechanism of Action
The mechanism of action of N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. The compound’s multiple functional groups and ring systems allow for diverse interactions, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Similar compounds to N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide include other indoloquinoline derivatives and diazatricyclododecan compounds. These compounds share structural similarities but may differ in their functional groups or ring systems, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and applications.
Properties
Molecular Formula |
C32H45N5O4 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H45N5O4/c1-6-19(4)26-17-36-12-8-11-27(36)32(40)37(26)30(39)31(41-32,18(2)3)34-29(38)21-13-23-22-9-7-10-24-28(22)20(15-33-24)14-25(23)35(5)16-21/h7,9-10,15,18-19,21,23,25-27,33,40H,6,8,11-14,16-17H2,1-5H3,(H,34,38) |
InChI Key |
OPAVODIYXVLOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CN2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)

![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
![7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298798.png)



![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)

